N-[2-(4-morpholinyl)phenyl]thieno[3,2-b][1]benzothiophene-2-carboxamide
Overview
Description
“N-[2-(4-morpholinyl)phenyl]thieno3,2-bbenzothiophene-2-carboxamide” is a complex organic compound that contains several functional groups and rings, including a morpholinyl group, a phenyl group, and a thieno3,2-bbenzothiophene ring . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .Physical and Chemical Properties Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Mechanism of Action
Target of Action
ZINC01061063, also known as Z56849238, HMS1598F09, or N-[2-(4-morpholinyl)phenyl]thieno3,2-bbenzothiophene-2-carboxamide, is a complex compound with a diverse range of potential targets.
Mode of Action
It is known that zinc, in general, plays a crucial role in various biological processes, such as protein synthesis, nucleic acid metabolism, cell proliferation, and differentiation . It is also involved in the regulation of cell growth and development, oxidative stress, and inflammatory immune response processes .
Biochemical Pathways
ZINC01061063 likely affects several biochemical pathways due to the pleiotropic effects of zinc. Zinc is an essential cofactor for many proteins and enzymes, and more than 300 enzymes and 1000 transcription factors depend on zinc for their activities . Thus, zinc is an essential micronutrient involved in many cellular processes such as protein synthesis, nucleic acid metabolism including DNA synthesis, gene transcription , cell proliferation and differentiation, and mitosis .
Pharmacokinetics
It is known that zinc absorption in humans could be improved by zinc complexation with gluconate .
Result of Action
The molecular and cellular effects of ZINC01061063 are likely to be diverse, given the wide range of processes that zinc influences. Zinc deficiency can cause apoptosis, cellular dysfunction, DNA damage, and depressed immune response . On the other hand, excessive zinc can also have detrimental effects, including toxicity to mammalian cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ZINC01061063. For instance, soil factors such as texture, pH, organic carbon content, and the degree of zinc contamination can affect the solubility and mobility of zinc . Additionally, temperature and salinity can jointly drive the toxicity of zinc oxide nanoparticles .
Safety and Hazards
As with any chemical compound, safety and hazards associated with “N-[2-(4-morpholinyl)phenyl]thieno3,2-bbenzothiophene-2-carboxamide” would depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety measures.
Future Directions
Properties
IUPAC Name |
N-(2-morpholin-4-ylphenyl)thieno[3,2-b][1]benzothiole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S2/c24-21(19-13-18-20(27-19)14-5-1-4-8-17(14)26-18)22-15-6-2-3-7-16(15)23-9-11-25-12-10-23/h1-8,13H,9-12H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEBWEFNKVPRJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CC4=C(S3)C5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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